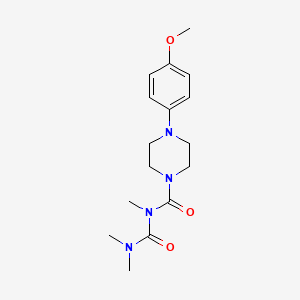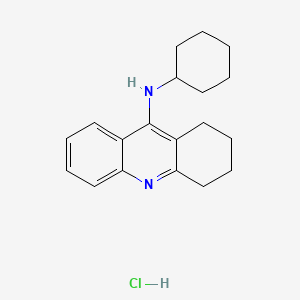
9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclohexyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclohexyl-, monohydrochloride: is a chemical compound that belongs to the class of acridines. It is known for its applications in various fields, including pharmacology and organic chemistry. This compound is particularly noted for its role as a cholinesterase inhibitor, which makes it valuable in the study and treatment of neurological conditions such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclohexyl-, monohydrochloride typically involves the reaction of cyclohexanone with 2-aminobenzonitrile. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
- The reaction mixture is heated to a specific temperature to facilitate the formation of the intermediate product.
- The intermediate product is then subjected to further reactions to obtain the final compound.
Cyclohexanone and 2-aminobenzonitrile: are reacted in the presence of a suitable catalyst.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Reacting cyclohexanone and 2-aminobenzonitrile: in large reactors.
Using catalysts: to enhance the reaction rate and efficiency.
Purification steps: such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing agents: like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution reactions: often involve reagents like halogens or alkylating agents under specific conditions.
Major Products:
Oxidation products: include various oxidized acridine derivatives.
Reduction products: consist of reduced forms of the original compound.
Substitution products: are formed by replacing specific functional groups with new ones.
Scientific Research Applications
Chemistry:
Biology:
- Employed in biological assays to investigate the effects of cholinesterase inhibition on cellular processes .
Medicine:
- Studied for its potential use in the treatment of Alzheimer’s disease due to its ability to inhibit cholinesterase and increase acetylcholine levels in the brain .
Industry:
Mechanism of Action
The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclohexyl-, monohydrochloride is the reversible inhibition of acetylcholinesterase (AChE) . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at cholinergic synapses. This results in enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease . Additionally, the compound also inhibits butyrylcholinesterase activity and blocks sodium and potassium channels .
Comparison with Similar Compounds
- Tacrine hydrochloride
- Tetrahydroaminacrine hydrochloride hydrate
- 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate
Comparison:
- Tacrine hydrochloride and 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate are also cholinesterase inhibitors used in the treatment of Alzheimer’s disease .
- Tetrahydroaminacrine hydrochloride hydrate shares a similar structure and mechanism of action but may differ in its pharmacokinetic properties and side effect profile .
Uniqueness:
Properties
CAS No. |
113106-04-0 |
|---|---|
Molecular Formula |
C19H25ClN2 |
Molecular Weight |
316.9 g/mol |
IUPAC Name |
N-cyclohexyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C19H24N2.ClH/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19;/h4,6,10,12,14H,1-3,5,7-9,11,13H2,(H,20,21);1H |
InChI Key |
VHTSJFOUKJIVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3CCCCC3=NC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


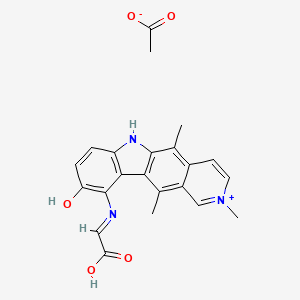

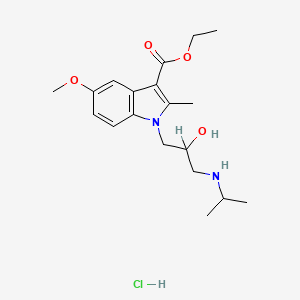

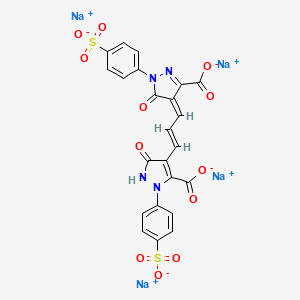
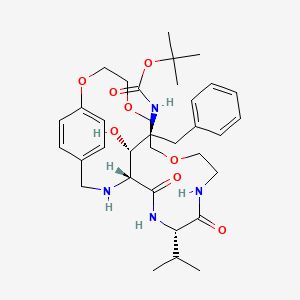
![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
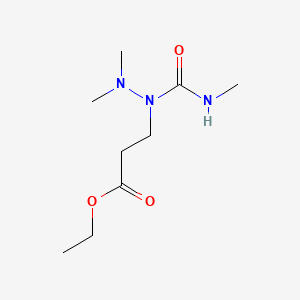
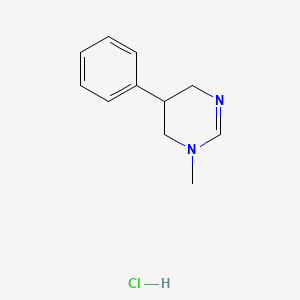
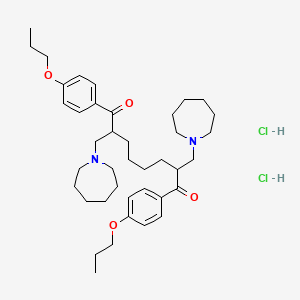
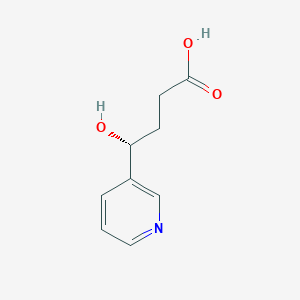
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
